molecular formula C15H21O2P B13398603 2-[2-(2,5-Dimethylphospholan-1-yl)phenyl]-1,3-dioxolane

2-[2-(2,5-Dimethylphospholan-1-yl)phenyl]-1,3-dioxolane

Cat. No.: B13398603
M. Wt: 264.30 g/mol
InChI Key: JAKXTLMNIHPLEU-UHFFFAOYSA-N
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Description

2-[2-(2,5-Dimethylphospholan-1-yl)phenyl]-1,3-dioxolane is a complex organic compound that features a phospholane ring attached to a phenyl group, which is further connected to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,5-Dimethylphospholan-1-yl)phenyl]-1,3-dioxolane typically involves the following steps:

    Formation of the Phospholane Ring: The phospholane ring is synthesized through a cyclization reaction involving a suitable phosphine precursor and a diene compound under controlled conditions.

    Attachment to the Phenyl Group: The phospholane ring is then attached to a phenyl group through a coupling reaction, often facilitated by a palladium catalyst.

    Formation of the Dioxolane Ring: The final step involves the formation of the dioxolane ring through a condensation reaction between a diol and an aldehyde or ketone in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,5-Dimethylphospholan-1-yl)phenyl]-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into phosphine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or dioxolane rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.

Scientific Research Applications

2-[2-(2,5-Dimethylphospholan-1-yl)phenyl]-1,3-dioxolane has several scientific research applications:

    Chemistry: The compound is used as a ligand in coordination chemistry and catalysis, particularly in asymmetric synthesis and chiral catalysis.

    Biology: It may be explored for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique properties make it useful in materials science, including the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 2-[2-(2,5-Dimethylphospholan-1-yl)phenyl]-1,3-dioxolane exerts its effects involves its interaction with molecular targets and pathways. As a ligand, it can coordinate with metal centers in catalytic reactions, influencing the reactivity and selectivity of the process. Its structural features allow it to participate in various chemical transformations, making it a versatile tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene monooxide
  • 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene monooxide
  • 1,2-Bis[(2S,5S)-2,5-dimethyl-1-phospholanyl]benzene

Uniqueness

2-[2-(2,5-Dimethylphospholan-1-yl)phenyl]-1,3-dioxolane is unique due to the presence of both a phospholane and a dioxolane ring in its structure. This combination imparts distinct chemical properties and reactivity, setting it apart from other similar compounds that may only contain one of these rings.

Properties

IUPAC Name

2-[2-(2,5-dimethylphospholan-1-yl)phenyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21O2P/c1-11-7-8-12(2)18(11)14-6-4-3-5-13(14)15-16-9-10-17-15/h3-6,11-12,15H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKXTLMNIHPLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(P1C2=CC=CC=C2C3OCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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